molecular formula C14H15ClN2O2S B5210562 1-(3-chlorophenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione

1-(3-chlorophenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione

Cat. No. B5210562
M. Wt: 310.8 g/mol
InChI Key: HIJALBKNCANTCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione, commonly known as Chloramphenicol, is a broad-spectrum antibiotic that was first discovered in 1947. It is a small molecule that can easily penetrate cell membranes and has been widely used in clinical practice. Chloramphenicol has been used to treat a variety of bacterial infections, including typhoid fever, meningitis, and pneumonia.

Mechanism of Action

Chloramphenicol works by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit and prevents the formation of peptide bonds between amino acids. This prevents the synthesis of new proteins and ultimately leads to bacterial death.
Biochemical and Physiological Effects:
Chloramphenicol has been shown to have both biochemical and physiological effects. It can affect the metabolism of certain drugs and can also cause bone marrow suppression, which can lead to anemia and thrombocytopenia. Chloramphenicol can also cause gray baby syndrome, a rare but potentially fatal condition that affects newborns.

Advantages and Limitations for Lab Experiments

Chloramphenicol has several advantages for lab experiments. It is a broad-spectrum antibiotic that can be used to study a variety of bacterial species. It is also relatively inexpensive and readily available. However, Chloramphenicol has several limitations. It can be toxic to certain cell types and can also interfere with the expression of certain genes.

Future Directions

There are several future directions for Chloramphenicol research. One area of interest is the development of new antibiotics that are more effective against antibiotic-resistant bacteria. Another area of interest is the study of Chloramphenicol's effects on the microbiome and its potential role in the development of antibiotic resistance. Additionally, there is ongoing research into the use of Chloramphenicol in the treatment of certain cancers.

Synthesis Methods

Chloramphenicol is synthesized by the condensation of p-nitrobenzene and thiomorpholine to form 3-(4-nitrophenyl)thiomorpholine. This compound is then reduced to 3-(4-aminophenyl)thiomorpholine, which is further condensed with succinic anhydride to form Chloramphenicol.

Scientific Research Applications

Chloramphenicol has been extensively studied for its antibacterial properties. It has been used in a variety of scientific research applications, including the study of bacterial protein synthesis, gene expression, and antibiotic resistance. Chloramphenicol has also been used in the development of new antibiotics and has been shown to have synergistic effects with other antibiotics.

properties

IUPAC Name

1-(3-chlorophenyl)-3-thiomorpholin-4-ylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2S/c15-10-2-1-3-11(8-10)17-13(18)9-12(14(17)19)16-4-6-20-7-5-16/h1-3,8,12H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJALBKNCANTCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808833
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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